molecular formula C6H2Cl4O3S B6199387 2,4,6-trichlorophenyl sulfurochloridate CAS No. 18997-14-3

2,4,6-trichlorophenyl sulfurochloridate

Cat. No.: B6199387
CAS No.: 18997-14-3
M. Wt: 296.0 g/mol
InChI Key: JTUPSTFBYBPGII-UHFFFAOYSA-N
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Description

2,4,6-Trichlorophenyl sulfurochloridate is a chemical compound known for its applications in various fields, including organic synthesis and industrial chemistry. It is characterized by the presence of three chlorine atoms attached to a phenyl ring, which is further bonded to a sulfur atom that is also chlorinated. This unique structure imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trichlorophenyl sulfurochloridate typically involves the chlorination of phenol to produce 2,4,6-trichlorophenol, which is then reacted with thionyl chloride (SOCl₂) to introduce the sulfonyl chloride group. The reaction conditions generally require a controlled environment to manage the exothermic nature of the chlorination process and to ensure the purity of the final product.

  • Chlorination of Phenol

      Reactants: Phenol, Chlorine gas

      Conditions: Temperature control (60-75°C), continuous stirring, and monitoring of chlorine gas flow.

      :

      Reaction: C6H5OH+3Cl2C6H2Cl3OH+3HCl\text{C}_6\text{H}_5\text{OH} + 3\text{Cl}_2 \rightarrow \text{C}_6\text{H}_2\text{Cl}_3\text{OH} + 3\text{HCl} C6​H5​OH+3Cl2​→C6​H2​Cl3​OH+3HCl

  • Formation of Sulfurochloridate

      Reactants: 2,4,6-Trichlorophenol, Thionyl chloride

      Conditions: Anhydrous conditions, reflux setup, and inert atmosphere (e.g., nitrogen).

      :

      Reaction: C6H2Cl3OH+SOCl2C6H2Cl3OSOCl+HCl\text{C}_6\text{H}_2\text{Cl}_3\text{OH} + \text{SOCl}_2 \rightarrow \text{C}_6\text{H}_2\text{Cl}_3\text{OSOCl} + \text{HCl} C6​H2​Cl3​OH+SOCl2​→C6​H2​Cl3​OSOCl+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Chlorination: Using large reactors with precise temperature and chlorine flow control.

    Continuous Flow Reactors: For the reaction with thionyl chloride to ensure consistent product quality and yield.

    Purification: Distillation and recrystallization to achieve high purity levels required for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trichlorophenyl sulfurochloridate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonate esters and amides.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2,4,6-trichlorophenol and sulfuric acid.

    Oxidation and Reduction: It can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophiles: Alcohols, amines, and thiols.

    Conditions: Typically carried out in anhydrous solvents like dichloromethane or toluene, under mild to moderate temperatures (0-50°C).

Major Products

    Sulfonate Esters: Formed by reaction with alcohols.

    Sulfonamides: Formed by reaction with amines.

    Hydrolysis Products: 2,4,6-Trichlorophenol and sulfuric acid.

Scientific Research Applications

2,4,6-Trichlorophenyl sulfurochloridate is utilized in various scientific research applications:

    Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

    Pharmaceuticals: In the development of drug candidates and active pharmaceutical ingredients.

    Agricultural Chemicals: Used in the synthesis of herbicides and fungicides.

    Material Science: In the modification of polymers and the development of specialty materials.

Mechanism of Action

The mechanism by which 2,4,6-trichlorophenyl sulfurochloridate exerts its effects involves:

    Nucleophilic Attack: The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack, leading to the formation of various derivatives.

    Molecular Targets: Primarily reacts with nucleophilic sites in organic molecules, such as hydroxyl, amino, and thiol groups.

    Pathways: The reactions typically proceed through a bimolecular nucleophilic substitution (S_N2) mechanism.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trichlorophenol: The precursor to 2,4,6-trichlorophenyl sulfurochloridate, used in similar applications but lacks the sulfonyl chloride functionality.

    2,4-Dichlorophenyl Sulfurochloridate: Similar structure but with two chlorine atoms, leading to different reactivity and applications.

    4-Chlorophenyl Sulfurochloridate: Contains a single chlorine atom, used in more specific synthetic applications.

Uniqueness

This compound is unique due to its high reactivity and versatility in forming a wide range of derivatives. Its multiple chlorine atoms enhance its electrophilicity, making it a valuable reagent in organic synthesis and industrial chemistry.

Properties

CAS No.

18997-14-3

Molecular Formula

C6H2Cl4O3S

Molecular Weight

296.0 g/mol

IUPAC Name

1,3,5-trichloro-2-chlorosulfonyloxybenzene

InChI

InChI=1S/C6H2Cl4O3S/c7-3-1-4(8)6(5(9)2-3)13-14(10,11)12/h1-2H

InChI Key

JTUPSTFBYBPGII-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)OS(=O)(=O)Cl)Cl)Cl

Purity

95

Origin of Product

United States

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